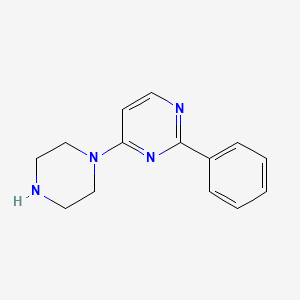

2-Phenyl-4-piperazinopyrimidine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-phenyl-4-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4/c1-2-4-12(5-3-1)14-16-7-6-13(17-14)18-10-8-15-9-11-18/h1-7,15H,8-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWGLOYAJWJRYSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=NC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The 2-Phenyl-4-piperazinopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide

Authored by: [Your Name/Title - Senior Application Scientist]

Introduction: The Emergence of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic targets, earning them the designation of "privileged structures." The 2-phenyl-4-piperazinopyrimidine core is a quintessential example of such a scaffold. Its inherent structural features—a pyrimidine ring offering hydrogen bonding capabilities, a phenyl group providing opportunities for diverse substitutions and π-π stacking interactions, and a flexible piperazine linker—collectively create a versatile platform for the design of potent and selective modulators of various biological processes. This guide provides an in-depth analysis of this core structure, from its synthesis and structure-activity relationships to its diverse therapeutic applications and the experimental methodologies used to evaluate its derivatives.

I. Synthetic Strategies: Constructing the Core

The synthesis of the this compound scaffold is typically achieved through a convergent approach, with the key step being the nucleophilic aromatic substitution of a leaving group on the pyrimidine ring by a piperazine derivative. A general and robust synthetic route is outlined below.

General Synthetic Workflow

The most common strategy involves the reaction of a 2-substituted-4-chloropyrimidine with a desired piperazine. The 2-phenyl group can be installed prior to or after the piperazine coupling.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Representative 2-Phenyl-4-(piperazin-1-yl)pyrimidine

This protocol describes a common method for the synthesis of the core structure, which can be adapted for various substituted analogs.

Step 1: Synthesis of 2-Phenyl-4,6-dichloropyrimidine

-

To a stirred solution of 2-phenylmalonamide (1 eq.) in phosphorus oxychloride (5 eq.), add N,N-dimethylaniline (0.2 eq.) dropwise at 0 °C.

-

Heat the reaction mixture to reflux for 4 hours.

-

Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 2-phenyl-4,6-dichloropyrimidine.

Step 2: Synthesis of 2-Phenyl-4-(piperazin-1-yl)-6-chloropyrimidine

-

To a solution of 2-phenyl-4,6-dichloropyrimidine (1 eq.) in anhydrous N,N-dimethylformamide (DMF), add piperazine (1.1 eq.) and potassium carbonate (2 eq.).

-

Stir the reaction mixture at 80 °C for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the desired product.

II. Therapeutic Applications and Mechanisms of Action

The this compound scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against a wide range of therapeutic targets.

A. Anticancer Activity: Inhibition of USP1/UAF1 Deubiquitinase

A significant breakthrough in the application of this scaffold has been the development of potent and selective inhibitors of the Ubiquitin-Specific Protease 1 (USP1) in complex with its cofactor UAF1.[1] The USP1/UAF1 complex is a key regulator of the DNA damage response, and its inhibition has emerged as a promising anticancer strategy.[1]

Mechanism of Action: USP1/UAF1 deubiquitinates two critical proteins in DNA repair pathways: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2] Monoubiquitination of these proteins is essential for activating translesion synthesis and the Fanconi anemia pathway, respectively, which allow cells to tolerate DNA damage. By inhibiting USP1/UAF1, derivatives of the this compound core, such as ML323, lock PCNA and FANCD2 in their ubiquitinated state.[2] This leads to a dysregulation of the DNA damage response, which is particularly cytotoxic to cancer cells that often have underlying DNA repair defects.[3] These inhibitors bind to a cryptic pocket in USP1, allosterically preventing its catalytic activity.[4]

Caption: Mechanism of action of this compound based USP1/UAF1 inhibitors.

Structure-Activity Relationship (SAR) Highlights for USP1/UAF1 Inhibitors:

| Compound | R1 (on Phenyl) | R2 (on Piperazine) | IC50 (nM)[2] |

| ML323 | 2-isopropyl | N-benzyl | 78 |

| Analog 1 | H | N-benzyl | >25,000 |

| Analog 2 | 2-isopropyl | H | 1,200 |

| Analog 3 | 4-fluoro | N-benzyl | 230 |

This table is illustrative and based on data for N-benzyl-2-phenylpyrimidin-4-amine derivatives.[2]

Experimental Protocol: USP1/UAF1 Inhibition Assay (Fluorogenic) [5]

-

Reagent Preparation:

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% Tween-20.

-

Enzyme Solution: Dilute recombinant human USP1/UAF1 complex in Assay Buffer to the desired final concentration (e.g., 2 nM).

-

Substrate Solution: Dilute Ubiquitin-Rhodamine 110 in Assay Buffer (e.g., 50 nM final concentration).

-

Inhibitor Stock: Prepare a serial dilution of the test compound in DMSO.

-

-

Assay Procedure:

-

Add 2 µL of the test compound or DMSO (vehicle control) to a 384-well black plate.

-

Add 48 µL of the Enzyme Solution to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the Substrate Solution.

-

Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over time using a plate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

-

Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]

-

B. Metabolic Disorders: GPR119 Agonism

Derivatives of the this compound core have been identified as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and obesity.[7][8]

Mechanism of Action: GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells.[9] Its activation by an agonist leads to the coupling of the Gαs protein, which in turn activates adenylyl cyclase.[10] This results in an increase in intracellular cyclic AMP (cAMP) levels. In pancreatic β-cells, elevated cAMP enhances glucose-stimulated insulin secretion. In intestinal L-cells, it promotes the release of glucagon-like peptide-1 (GLP-1), an incretin hormone that also potentiates insulin secretion and has beneficial effects on glucose homeostasis.[10][11]

Caption: GPR119 signaling pathway activated by this compound agonists.

Experimental Protocol: Cell-Based GPR119 Agonism Assay (cAMP Measurement) [12]

-

Cell Culture:

-

Use a cell line stably expressing human GPR119 (e.g., HEK293-hGPR119).

-

Culture cells to ~80% confluency in appropriate media.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate and incubate overnight.

-

Wash the cells with serum-free media and then incubate with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

-

Add serial dilutions of the test compound (agonist) and incubate for a specified time (e.g., 30 minutes) at 37 °C.

-

Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration for each well treated with the test compound.

-

Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[6]

-

C. Neuropharmacological Activity: Modulation of Serotonergic and GABAergic Systems

Certain derivatives of this scaffold have shown potential as anxiolytic and antidepressant agents. Their mechanism is believed to involve the modulation of key neurotransmitter systems, particularly the serotonergic and GABAergic pathways.[13]

Mechanism of Action: The anxiolytic and antidepressant effects are often linked to interactions with serotonin receptors (e.g., 5-HT1A, 5-HT2A/2C) and the GABAA receptor.[13][14] Agonism at the 5-HT1A receptor is a well-established mechanism for anxiolysis. Modulation of the GABAA receptor, the primary target for benzodiazepines, enhances inhibitory neurotransmission in the brain, leading to a calming effect.[15] The exact binding modes and the interplay between these two systems for this class of compounds are still under investigation.

Caption: Putative modulation of serotonergic and GABAergic pathways by neuroactive derivatives.

Experimental Protocol: In Vivo Evaluation of Anxiolytic Activity (Elevated Plus Maze) [16][17]

-

Apparatus:

-

A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

-

-

Animals:

-

Male Swiss mice or Wistar rats are commonly used.

-

-

Procedure:

-

Administer the test compound or vehicle control intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test. A positive control, such as diazepam, should be included.[18]

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a 5-minute period.

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

-

Data Analysis:

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in these parameters compared to the vehicle control is indicative of an anxiolytic effect.

-

Analyze the data using ANOVA followed by an appropriate post-hoc test.

-

III. Conclusion and Future Perspectives

The this compound core has unequivocally established itself as a privileged scaffold in drug discovery. Its synthetic tractability and the ability of its derivatives to interact with a diverse array of biological targets underscore its importance. The successes in developing potent inhibitors of the USP1/UAF1 complex and agonists of GPR119 highlight the therapeutic potential of this chemical class in oncology and metabolic diseases. Furthermore, its emergence in neuropharmacology suggests that the full scope of its utility is yet to be realized. Future research will likely focus on refining the selectivity of these compounds, exploring novel substitutions to access new target classes, and optimizing their pharmacokinetic and pharmacodynamic properties for clinical development. The continued exploration of the this compound core promises to yield new and improved therapeutic agents for a range of human diseases.

References

- Belzung, C., & Griebel, G. (2001). Measuring anxiety in mice: a review. Behavioural Brain Research, 125(1-2), 141-149.

-

DEVANX Consortium. (n.d.). Serotonin and GABA-B receptors in anxiety: from developmental risk factors to treatment. CORDIS, FP7. Retrieved from [Link]

- Goyal, S., & Gupta, V. (2024). Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. Journal of Drug Delivery and Therapeutics, 14(3), 164-171.

- Liang, Q., et al. (2014). A selective USP1–UAF1 inhibitor links deubiquitination to DNA damage responses.

- Jetir. (2025). Experimental Models for Screening Anxiolytic Activity.

- Kulkarni, S. K., & Reddy, D. S. (1996). Animal behavioral models for testing anti-anxiety agents. Methods and Findings in Experimental and Clinical Pharmacology, 18(3), 219-230.

- Semple, G., et al. (2013). GPR119 Agonists for the Treatment of Type 2 Diabetes. In Progress in Medicinal Chemistry (Vol. 52, pp. 1-47). Elsevier.

- Seney, M. L., et al. (2015). Serotonergic Pathways in Depression.

- Cryan, J. F., & Slattery, D. A. (2007). Animal models of anxiety: an overview. Current Protocols in Neuroscience, Chapter 8, Unit 8.7.

- Albert, P. R., & Le François, B. (2010). Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression. Frontiers in Behavioral Neuroscience, 4, 119.

- Ning, Y., et al. (2014). Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119. Acta Pharmacologica Sinica, 35(3), 395-404.

- Chen, Z., et al. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 21(3), 637-654.

- Luscher, B., et al. (2011).

- Lee, D. K., et al. (2016). GPR119: A promising target for nonalcoholic fatty liver disease. The FASEB Journal, 30(8), 2821-2831.

- Willard, F. S., et al. (2013). Identification and characterization of a novel GPR119 agonist. PLoS One, 8(5), e63861.

- Kosovrasti, V., et al. (2024). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. ACS Chemical Biology.

-

BPS Bioscience. (n.d.). USP1 Inhibitor Screening Assay Kit (Catalog #79930). Retrieved from [Link]

- Samala, R., et al. (2024).

- Qu, C., et al. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology, 15, 1324567.

- KSQ Therapeutics. (2024).

-

ResearchGate. (n.d.). IC50 values of the most active derivatives in some cancerous cell lines. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural and biochemical insights on the mechanism of action of the clinical USP1 inhibitor, KSQ-4279. Retrieved from [Link]

- Dexter, H. L., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.

-

GeneCards. (n.d.). GPR119 Gene. Retrieved from [Link]

- Chu, Z. L., et al. (2008). Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology, 155(3), 356-365.

-

ResearchGate. (n.d.). IC50 values of some of the representative compounds. Retrieved from [Link]

- Frontiers Media. (2024). Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists. Frontiers in Pharmacology.

- Chen, J., et al. (2011). Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells. Chemistry & Biology, 18(11), 1390-1400.

-

ResearchGate. (n.d.). Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental data of enzyme activity assays performed on USP1/UAF1. Retrieved from [Link]

- Zhuang Research Group. (n.d.). Regulation and Inhibition of Deubiquitinase (DUB) Complex.

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

-

PubMed. (2017). Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Retrieved from [Link]

-

GraphPad. (n.d.). How exactly are IC50 and EC50 defined?. Retrieved from [Link]

-

The Journal of Experimental Medicine. (2017). USP1–UAF1 deubiquitinase complex stabilizes TBK1 and enhances antiviral responses. Retrieved from [Link]

-

PubMed. (2014). Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. Retrieved from [Link]

-

PubMed. (2009). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][15][16]triazine-based VEGFR-2 kinase inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Retrieved from [Link]

Sources

- 1. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. genecards.org [genecards.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery and characterization of novel smallmolecule agonists of G protein-coupled receptor 119 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role of the serotonergic and GABA system in translational approaches in drug discovery for anxiety disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Serotonin and GABA-B receptors in anxiety : from developmental risk factors to treatment | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 16. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

- 18. jetir.org [jetir.org]

An In-depth Technical Guide to 2-Phenyl-4-(piperazin-1-yl)pyrimidine: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-phenyl-4-(piperazin-1-yl)pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core chemical properties, synthesis, and explore its emerging therapeutic applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: A Scaffold of Therapeutic Promise

The 2-phenyl-4-(piperazin-1-yl)pyrimidine scaffold represents a privileged structure in drug discovery, combining the pharmacologically significant pyrimidine and piperazine moieties. The pyrimidine ring is a cornerstone of nucleic acids and is found in numerous approved drugs, while the piperazine ring is a common constituent in centrally active agents. The strategic combination of these two heterocycles with a phenyl group at the 2-position of the pyrimidine ring has given rise to a class of compounds with diverse and potent biological activities. This guide will focus on the parent compound, 2-phenyl-4-(piperazin-1-yl)pyrimidine, and its derivatives, highlighting their potential in various therapeutic areas.

Core Chemical Properties

While specific experimental data for 2-phenyl-4-(piperazin-1-yl)pyrimidine is not extensively reported in publicly available literature, we can infer its key chemical properties based on its structure and data from closely related analogs. The compound exists as a dihydrobromide salt (CAS 1258640-39-9), indicating its basic nature due to the presence of the piperazine ring.

| Property | Predicted/Inferred Value | Rationale/Supporting Evidence |

| Molecular Formula | C₁₄H₁₆N₄ | Based on the chemical structure. |

| Molecular Weight | 240.31 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | High molecular weight and aromatic nature suggest a solid state. |

| Solubility | The free base is expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. The dihydrobromide salt is likely soluble in water and other polar protic solvents. | The non-polar phenyl and pyrimidine rings contribute to organic solvent solubility, while the basic piperazine nitrogen allows for salt formation and aqueous solubility. |

| pKa | The piperazine moiety will have two pKa values. The pKa of the secondary amine is expected to be around 8-9, while the tertiary amine's pKa will be lower. | Based on the known pKa values of piperazine and its derivatives. |

| Stability | The compound is expected to be stable under standard laboratory conditions. It may be sensitive to strong oxidizing agents. | The aromatic and heterocyclic rings are generally stable. The piperazine ring can be susceptible to oxidation. |

Synthesis and Characterization

The synthesis of 2-phenyl-4-(piperazin-1-yl)pyrimidine and its derivatives generally follows a convergent synthetic strategy. A common and efficient method involves the nucleophilic aromatic substitution of a suitably substituted 4-chloropyrimidine with piperazine.

General Synthetic Workflow

The synthesis can be conceptually broken down into two main stages: the formation of the 2-phenyl-4-chloropyrimidine intermediate and its subsequent reaction with piperazine.

The 2-Phenyl-4-piperazinopyrimidine Scaffold: A Privileged Core for Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-phenyl-4-piperazinopyrimidine core is one such "privileged scaffold," a term bestowed upon structures capable of binding to multiple, distinct biological targets through versatile, targeted modifications. This guide provides a comprehensive overview of this scaffold, delving into its synthetic accessibility, diverse biological activities, and the nuanced structure-activity relationships (SAR) that drive its therapeutic potential. From potent kinase inhibitors in oncology to modulators of metabolic and infectious disease pathways, the this compound moiety has proven to be a remarkably fruitful starting point for drug discovery campaigns. Its inherent properties, including a nitrogen-rich structure conducive to hydrogen bonding and a conformationally flexible piperazine ring, allow for extensive chemical exploration and optimization of pharmacokinetic and pharmacodynamic profiles.

Synthetic Strategies: Building the Core and its Analogs

The synthetic tractability of the this compound scaffold is a key driver of its widespread use. A common and efficient approach involves the sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine ring. This allows for the controlled and regioselective introduction of the phenyl and piperazine moieties.

General Synthetic Workflow

A frequently employed synthetic route begins with a commercially available substituted dichloropyrimidine. The differential reactivity of the chlorine atoms, often influenced by the electronic nature of other substituents on the pyrimidine ring, allows for a stepwise introduction of the desired groups.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of a Generic 2-Phenyl-4-(piperazin-1-yl)pyrimidine

The following protocol is a generalized representation of the synthesis. Specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization based on the specific substrates used.

Step 1: Synthesis of 2-(Phenylamino)-4-chloropyrimidine Intermediate

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF), add the desired substituted aniline (1.0-1.2 eq).

-

Add a base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0-3.0 eq), to the reaction mixture.

-

Heat the mixture at a temperature ranging from 80 °C to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the 2-(phenylamino)-4-chloropyrimidine intermediate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Step 2: Synthesis of the Final 2-Phenyl-4-(piperazin-1-yl)pyrimidine Product

-

Dissolve the 2-(phenylamino)-4-chloropyrimidine intermediate (1.0 eq) in a high-boiling point solvent like dimethyl sulfoxide (DMSO) or 1,4-dioxane.

-

Add the desired substituted piperazine (1.2-2.0 eq) to the solution.

-

Heat the reaction mixture to a temperature between 100 °C and 150 °C. The reaction is often facilitated by microwave irradiation, which can significantly reduce reaction times.

-

Monitor the reaction for the disappearance of the starting material.

-

After completion, cool the mixture and dilute with water to precipitate the crude product.

-

Collect the solid by filtration and purify by column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the pure 2-phenyl-4-(piperazin-1-yl)pyrimidine derivative.

Key Biological Targets and Structure-Activity Relationships (SAR)

The versatility of the this compound scaffold is evident in the diverse range of biological targets it has been shown to modulate. The phenyl ring at the 2-position and the piperazine at the 4-position serve as key anchor points for tailoring selectivity and potency.

Kinase Inhibition: A Dominant Application in Oncology

A significant body of research has focused on the development of this compound derivatives as potent kinase inhibitors for the treatment of cancer.

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, making it an attractive target for B-cell malignancies.[1]

-

SAR Insights: Studies have shown that substitution on the 2-phenyl ring is critical for activity. Small, electron-withdrawing groups can enhance potency. The piperazine moiety often serves as a linker to a pharmacophore that interacts with the solvent-exposed region of the kinase. Modifications at the 4-position of the piperazine ring with groups capable of forming hydrogen bonds or occupying hydrophobic pockets have led to highly potent inhibitors.[1] For instance, compound 11g from a study on BTK inhibitors, which features a 3-methyl phenylcarbamoyl substituent, demonstrated excellent inhibitory activity.[1]

| Compound | R Group on Piperazine | BTK Inhibition (%) @ 100 nM | IC50 (µM) on Raji cells |

| 11e | 4-fluorophenylcarbamoyl | 83.9 | 8.21 |

| 11g | 3-methylphenylcarbamoyl | 82.76 | 6.98 |

| Ibrutinib | (positive control) | 99.4 | 5.87 |

Data synthesized from a study on 2-phenyl pyrimidine derivatives as BTK inhibitors.[1]

Caption: Simplified BTK signaling pathway and the point of intervention.

Src/Abl Kinase Inhibitors: The fusion protein BCR-Abl is the causative agent of chronic myeloid leukemia (CML). Dual Src/Abl inhibitors have shown significant therapeutic success. Dasatinib (BMS-354825), a potent Src/Abl inhibitor, features a related 2-aminopyrimidine core, highlighting the potential of this scaffold in targeting these kinases.[2] While not a direct this compound, its structure underscores the importance of the aminopyrimidine core in binding to the ATP pocket of these kinases.

Antifungal Activity: Targeting Fungal Ergosterol Biosynthesis

Invasive fungal infections are a significant cause of morbidity and mortality, and there is a pressing need for novel antifungal agents. The 2-phenylpyrimidine scaffold has been explored for the development of inhibitors of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[3]

-

SAR Insights: In this context, the 2-phenylpyrimidine core acts as a hydrophobic side chain that can be optimized for binding to the CYP51 active site. The addition of a pyrimidine moiety has been shown to improve antifungal activity.[3] Systematic structural modifications have led to compounds with broad-spectrum antifungal activity superior to the first-line drug fluconazole.[3]

G-Protein Coupled Receptor (GPCR) Modulation

GPR119 Agonists: GPR119 is a GPCR expressed predominantly in pancreatic β-cells and intestinal L-cells. Its activation leads to glucose-dependent insulin secretion and the release of incretin hormones, making it an attractive target for the treatment of type 2 diabetes and obesity.[4]

-

SAR Insights: A series of 5-methyl-2-phenyl-4-(piperazin-1-yl)pyrimidine derivatives have been identified as potent GPR119 agonists.[4] The 2-phenyl ring can be substituted with groups that enhance potency, while modifications on the piperazine nitrogen are crucial for optimizing agonist activity. For example, compound 9i from a relevant study showed potent agonistic activity and demonstrated efficacy in an in vivo model of diet-induced obesity.[4]

Protocols for Biological Evaluation

The successful development of drugs based on the this compound scaffold relies on robust and reproducible biological assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., BTK)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase.

-

Reagents and Materials:

-

Recombinant human BTK enzyme.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP (Adenosine triphosphate).

-

Kinase assay buffer.

-

Test compounds dissolved in DMSO.

-

A detection reagent (e.g., ADP-Glo™ Kinase Assay system, which measures ADP formation).

-

Microplate reader.

-

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.

-

The luminescence signal, which is proportional to the amount of ADP formed, is measured using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

-

Reagents and Materials:

-

Cancer cell line (e.g., Raji cells for BTK inhibitors).

-

Cell culture medium and supplements.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell proliferation.

-

Future Perspectives and Conclusion

The this compound scaffold continues to be a highly valuable core structure in drug discovery. Its synthetic accessibility and the ability to modulate a wide array of biological targets ensure its continued relevance. Future research will likely focus on:

-

Expanding the Target Space: Exploring the activity of this scaffold against new and emerging drug targets.

-

Improving Selectivity: Fine-tuning the structure to achieve greater selectivity for the desired target over off-targets, thereby reducing potential side effects.

-

Novel Drug Conjugates: Utilizing the piperazine moiety as a handle for conjugation to other pharmacophores or drug delivery systems.

-

Application in PROTACs: The piperazine moiety can serve as a linker in the design of proteolysis-targeting chimeras (PROTACs), a rapidly emerging therapeutic modality.

References

- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. (URL not provided in search results)

-

Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 2019. [Link]

- (Reference on piperazine in cancer, details not fully captured)

-

Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 2004. [Link]

- (Reference on GPR119 agonists, details not fully captured)

- (Reference on synthesis, details not fully captured)

- (Reference on USP1/UAF1 inhibitors, details not fully captured)

- (Reference on Mnk2 inhibitors, details not fully captured)

-

Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. Molecular Diversity, 2017. [Link]

- (Reference on EGFR inhibitors, details not fully captured)

- (Reference on DPP-IV inhibitors, details not fully captured)

- (Reference on pyrimidine-based drugs, details not fully captured)

- (Reference on tubulin polymerization inhibitors, details not fully captured)

- (Reference on pyrazole-based kinase inhibitors, details not fully captured)

- (Reference on pyrazine and phenazine heterocycles, details not fully captured)

- (Reference on adenosine A2A receptor inverse agonists, details not fully captured)

- (Reference on EGFR TK inhibitors, details not fully captured)

- (Reference on Aurora kinase inhibitors, details not fully captured)

- (Reference on anti-influenza agents, details not fully captured)

- (Reference on tyrosine kinase inhibitors, details not fully captured)

- (Reference on Triapine analogs, details not fully captured)

- (Reference on piperidine and piperine, details not fully captured)

-

(Reference on benzo[1][2][3]triazin-7-ones, details not fully captured)

Sources

- 1. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2-Phenyl-4-piperazinopyrimidine Scaffold: A Technical Guide to Derivative Exploration and Therapeutic Potential

Abstract

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the backbone of nucleic acids and a plethora of clinically significant therapeutic agents.[1][2] When coupled with a piperazine moiety, another privileged scaffold known to impart favorable pharmacokinetic properties, the resulting chemical architecture offers a versatile platform for drug discovery.[3] This guide focuses on the 2-phenyl-4-piperazinopyrimidine core, a structure that has garnered significant interest for its potent and often selective modulation of key biological targets, particularly protein kinases implicated in oncology. We will delve into the synthetic rationale, explore the nuanced landscape of its structure-activity relationships (SAR), provide detailed protocols for biological evaluation, and contextualize its therapeutic promise by examining its influence on critical signaling pathways. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.

Introduction: The Strategic Fusion of Pyrimidine and Piperazine

The convergence of the pyrimidine and piperazine heterocycles within a single molecular entity is a deliberate strategy in modern drug design. The pyrimidine core, a six-membered diazine, is a well-established pharmacophore found in numerous anticancer drugs, including kinase inhibitors like Osimertinib and Lazertinib, due to its ability to mimic the adenine base of ATP and interact with the hinge region of kinase active sites.[1][4]

The piperazine ring, a six-membered ring containing two opposing nitrogen atoms, is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and provide a convenient vector for introducing further chemical diversity.[3][5] The combination, specifically the this compound scaffold, creates a modular system where substitutions on the phenyl ring, the pyrimidine core, and the distal nitrogen of the piperazine can be systematically varied to fine-tune potency, selectivity, and overall drug-like properties. Derivatives of this and closely related scaffolds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, antifungal, and antipsychotic effects.[6][7][8] This guide will primarily focus on the exploration of this scaffold in the context of oncology, with a particular emphasis on kinase inhibition.

Synthetic Strategies: Building the Core and Its Analogs

The construction of the this compound scaffold is typically achieved through a convergent synthesis approach. The key step involves the nucleophilic substitution of a suitable leaving group at the C4 position of a 2-phenylpyrimidine with a desired piperazine derivative.

General Synthetic Workflow

A common and adaptable synthetic route is outlined below. This multi-step process allows for the facile introduction of diversity at various points.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological characterization of alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol and analogues as potential atypical antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanistic Hypotheses of 2-Phenyl-4-piperazinopyrimidine Derivatives

Introduction

The 2-phenyl-4-piperazinopyrimidine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery. Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous compounds with diverse pharmacological activities. This technical guide provides an in-depth exploration of the primary hypothesized mechanisms of action for this class of compounds, intended for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to investigate these mechanisms, grounded in authoritative scientific literature.

The core structure, characterized by a pyrimidine ring substituted with a phenyl group at the 2-position and a piperazine moiety at the 4-position, serves as a versatile backbone for chemical modification. These modifications can profoundly influence the compound's three-dimensional conformation, electronic properties, and ultimately, its biological activity. The following sections will dissect the major mechanistic hypotheses for this scaffold, including kinase inhibition, G-protein coupled receptor (GPCR) modulation, antimicrobial and antifungal activity, and neuropharmacological effects.

I. Kinase Inhibition: A Prominent Mechanism of Action

A predominant mechanism of action for many this compound derivatives is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.

A. Rationale for Kinase Targeting

The ATP-binding pocket of kinases presents a druggable target for small molecules. The this compound scaffold can be elaborated with various substituents that can form key interactions, such as hydrogen bonds and hydrophobic contacts, within this pocket. This can lead to competitive inhibition of ATP binding and subsequent downstream signaling.

B. Key Kinase Targets and Downstream Pathways

Several important kinases have been identified as targets for this class of compounds:

-

Src/Abl Kinases: Derivatives of this scaffold have been identified as dual Src/Abl kinase inhibitors.[1] Inhibition of these non-receptor tyrosine kinases can disrupt signaling pathways involved in cell proliferation, survival, and migration, making them valuable targets in oncology, particularly for chronic myelogenous leukemia (CML).[1]

-

p21-Activated Kinase 4 (PAK4): Certain 2,4-diaminoquinazoline derivatives, which share structural similarities, have shown potent inhibition of PAK4.[2] PAK4 is implicated in cancer cell proliferation, migration, and invasion.[2]

-

Class III Receptor Tyrosine Kinases: This family includes important oncology targets like PDGFR. N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have demonstrated selective inhibition of this kinase subfamily.[3]

The inhibition of these kinases typically leads to the downregulation of downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, ultimately resulting in reduced cell proliferation and induction of apoptosis in cancer cells.

C. Experimental Workflow for Kinase Inhibitor Profiling

A robust workflow is essential to identify and characterize kinase inhibitors. The "Kinobeads" chemical proteomics approach offers an unbiased method to assess the selectivity of kinase inhibitors.[4][5][6]

Sources

- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 3. Synthesis of new 1,2,3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

An In-depth Technical Guide to the Potential Biological Targets of the 2-Phenyl-4-piperazinopyrimidine Scaffold

The 2-phenyl-4-piperazinopyrimidine core is a noteworthy example of a "privileged scaffold" in medicinal chemistry. Its structural rigidity, coupled with the versatile nature of the piperazine and pyrimidine rings, allows for the presentation of various pharmacophoric features in three-dimensional space. This has led to its incorporation into a multitude of compounds with diverse biological activities. This guide provides an in-depth exploration of the key biological targets of molecules based on this scaffold, the experimental workflows for their identification and validation, and insights into their therapeutic potential. The piperazine moiety, in particular, is a common structural element in numerous approved drugs, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1]

Part 1: Key Biological Target Classes

The this compound scaffold has been successfully employed to generate ligands for several important classes of biological targets. The primary areas of activity are protein kinases, G-protein coupled receptors (GPCRs), and various enzymes.

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including proliferation, differentiation, and apoptosis.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts. The this compound scaffold has proven to be a fertile starting point for the development of potent and selective kinase inhibitors.

Derivatives of this scaffold have been shown to target several key kinases implicated in oncology:

-

Epidermal Growth Factor Receptor (EGFR): A member of the receptor tyrosine kinase family, EGFR is a crucial target in oncology.[2] Novel phenylpiperazine derivatives incorporating the pyrimidine core have been developed as potent EGFR tyrosine kinase inhibitors, demonstrating nanomolar efficacy in cell cultures and inducing tumor growth cessation in vivo.[2]

-

p21-Activated Kinase 4 (PAK4): As a key regulator of cell migration and invasion, PAK4 is an attractive target for anti-cancer therapies. 2,4-diaminoquinazoline derivatives, which share structural similarities with the this compound scaffold, have been synthesized as potent PAK4 inhibitors.[3] These compounds have demonstrated significant inhibitory activity against PAK4 and have been shown to suppress the proliferation, migration, and invasion of cancer cell lines.[3]

-

Other Tyrosine Kinases: The broader phenylpyrazolopyrimidine scaffold has shown inhibitory activity against several tyrosine kinases, including c-Src, Btk, and Lck.[4] This suggests that the this compound core can be adapted to target a range of kinases involved in different signaling pathways. The anilinopyrimidine scaffold has also been explored for the development of selective inhibitors of class III receptor tyrosine kinases like KIT and PDGFRβ.[5]

Caption: EGFR signaling pathway and the inhibitory action of a this compound derivative.

| Compound Class | Target Kinase | IC50 | Reference |

| Phenylpiperazine derivatives | EGFR | Nanomolar range | [2] |

| 2,4-diaminoquinazoline derivatives | PAK4 | 0.060 µM (compound 8d) | [3] |

| Phenylpyrazolopyrimidine derivatives | c-Src | 21.7 µM - 192.1 µM | [4] |

| Phenylpyrazolopyrimidine derivatives | Btk | 90.5 µM (compound 10) | [4] |

| Phenylpyrazolopyrimidine derivatives | Lck | 110 µM (compound 10) | [4] |

| 6-phenyl-4-anilinopyrimidine | KIT/PDGFRβ | Dual inhibitor | [5] |

G-Protein Coupled Receptors (GPCRs): Modulating Diverse Physiological Responses

GPCRs represent the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them highly valuable drug targets. The this compound scaffold has been successfully utilized to create modulators of several GPCRs.

-

GPR119: This receptor is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose homeostasis. Derivatives of 5-methyl-2-phenyl-4-(piperazin-1-yl)pyrimidine have been identified as novel GPR119 agonists.[6] These compounds have demonstrated the ability to improve glucose tolerance and promote insulin secretion in preclinical models, highlighting their potential for the treatment of type 2 diabetes and obesity.[6]

-

Prostaglandin EP2 Receptor: The EP2 receptor is involved in neuroprotection and neuroinflammation. Trisubstituted pyrimidines have been discovered as positive allosteric modulators of the human EP2 receptor.[7][8] These compounds enhance the potency of the natural ligand, prostaglandin E2, and have shown neuroprotective effects against excitotoxicity.[7][8]

-

Serotonergic and GABAergic Pathways: Piperazine derivatives have a well-established history in neuropharmacology. A novel piperazine derivative has been shown to exert its anxiolytic-like activity through modulation of the serotonergic system and the benzodiazepine site of the GABAA receptor, while its antidepressant-like effects are mediated by the serotonergic system.[9]

Caption: A typical workflow for identifying positive allosteric modulators of a GPCR.

Enzymes: Inhibiting Key Catalytic Processes

Beyond kinases, the this compound scaffold has been incorporated into inhibitors of other enzyme classes.

-

CYP51 (Lanosterol 14α-demethylase): This enzyme is a crucial component of the fungal cell membrane biosynthesis pathway. Novel 2-phenylpyrimidine derivatives have been designed and synthesized as CYP51 inhibitors with potent antifungal activity.[10] Some of these compounds have demonstrated superior efficacy compared to the first-line antifungal drug fluconazole against a range of clinically relevant fungal strains.[10]

Part 2: Experimental Workflows for Target Identification and Validation

A robust and logical experimental cascade is essential for the successful identification and validation of biological targets for novel chemical entities. The following workflows represent a field-proven approach.

Target Identification: From In Silico to High-Throughput Screening

The initial phase of target identification often involves a combination of computational and experimental approaches to generate and test hypotheses.

-

Computational Docking: As a preliminary step, molecular docking simulations can be employed to predict the binding affinity of this compound derivatives to the active sites of known targets. This was utilized in the study of EGFR inhibitors to understand the interaction with key residues.[2]

-

High-Throughput Screening (HTS): For novel scaffolds, an unbiased HTS campaign against a large library of compounds is a powerful tool for identifying initial "hits." The discovery of trisubstituted pyrimidine modulators of the EP2 receptor was achieved through a high-throughput screen of 292,000 small molecules.[7][8]

In Vitro Target Validation: Confirming and Characterizing the Interaction

Once initial hits are identified, a series of in vitro assays are necessary to confirm their activity and elucidate their mechanism of action.

This protocol outlines a typical biochemical assay to determine the half-maximal inhibitory concentration (IC50) of a test compound.

-

Reagents and Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Adenosine triphosphate (ATP), γ-32P-ATP or fluorescently labeled ATP analog

-

Test compound (this compound derivative)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

96-well or 384-well microtiter plates

-

Phosphocellulose paper or other capture medium

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In the wells of the microtiter plate, add the kinase assay buffer, the peptide substrate, and the diluted test compound.

-

Initiate the kinase reaction by adding the recombinant EGFR enzyme.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Start the phosphorylation reaction by adding the ATP solution (containing a tracer amount of γ-32P-ATP).

-

Allow the reaction to proceed for a defined period.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively to remove unincorporated γ-32P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

This cell-based assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell line (e.g., A549 for EGFR inhibitors)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

-

-

Procedure:

-

Seed the cancer cells into the wells of a 96-well plate at a predetermined density and allow them to adhere overnight.

-

The following day, treat the cells with serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

-

In Vivo Validation: Assessing Therapeutic Potential in a Biological System

The final stage of preclinical validation involves testing the lead compounds in animal models of the target disease. This was demonstrated for an EGFR inhibitor, which was shown to induce a cessation of tumor growth in a mouse model with no observed toxicity.[2] Similarly, a GPR119 agonist was evaluated in a diet-induced obesity (DIO) mouse model, where it ameliorated obese-related symptoms and improved glucose tolerance.[6]

Conclusion

The this compound scaffold is a versatile and highly tractable platform for the discovery of novel therapeutics. Its proven ability to generate potent and selective modulators of key biological targets, including protein kinases and GPCRs, underscores its importance in modern drug discovery. The continued exploration of this privileged structure, guided by robust experimental workflows, holds significant promise for the development of new treatments for a wide range of diseases, from cancer to metabolic disorders and beyond.

References

-

Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. National Center for Biotechnology Information. [Link]

-

Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. [Link]

-

Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways. PubMed. [Link]

-

Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. National Center for Biotechnology Information. [Link]

-

Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity. National Institutes of Health. [Link]

-

Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2. PubMed. [Link]

-

Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health. [Link]

-

Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. National Center for Biotechnology Information. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. National Center for Biotechnology Information. [Link]

Sources

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 2-(4-Substituted-piperidin/piperazine-1-yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-2,4-diamines as PAK4 Inhibitors with Potent A549 Cell Proliferation, Migration, and Invasion Inhibition Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 2-Piperidinyl Phenyl Benzamides and Trisubstituted Pyrimidines as Positive Allosteric Modulators of the Prostaglandin Receptor EP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuropharmacological Activity of the New Piperazine Derivative 2-(4-((1- Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate is Modulated by Serotonergic and GABAergic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Phenyl-4-piperazinopyrimidine: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic characterization of 2-Phenyl-4-piperazinopyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for confirming identity, purity, and for establishing a foundation for further chemical and biological studies. This document will detail the expected outcomes from Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and a Priori Considerations

Before delving into the spectroscopic analysis, it is crucial to understand the molecular architecture of this compound. The molecule consists of a pyrimidine ring substituted with a phenyl group at the 2-position and a piperazine moiety at the 4-position. This structure presents distinct regions that will yield characteristic signals in both NMR and MS analyses. The presence of aromatic and aliphatic protons, as well as a variety of carbon environments, allows for a comprehensive spectroscopic fingerprint to be established.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[1] For this compound, Electron Ionization (EI) would be a suitable technique to induce fragmentation and obtain a detailed mass spectrum.

Expected Molecular Ion and Fragmentation Pattern

The fragmentation of substituted pyrimidines is largely influenced by the nature and position of the substituents on the pyrimidine ring. Common fragmentation pathways involve the loss of small neutral molecules or radicals from the substituent groups, followed by the cleavage of the pyrimidine ring itself. The stability of the pyrimidine ring often results in it being a prominent fragment.

The molecular weight of this compound (C₁₄H₁₆N₄) is 240.31 g/mol . The molecular ion peak (M⁺) would therefore be expected at an m/z of 240. Key fragmentation pathways would likely involve the cleavage of the piperazine ring and the bond connecting it to the pyrimidine ring. The fragmentation of piperazine derivatives often involves characteristic losses of ethyleneimine or related fragments.[2]

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Structural Representation |

| 240 | [M]⁺ | [C₁₄H₁₆N₄]⁺ |

| 197 | [M - C₂H₅N]⁺ | Loss of an ethylamine radical from the piperazine ring |

| 184 | [M - C₃H₆N]⁺ | Cleavage of the piperazine ring |

| 157 | [C₁₀H₇N₂]⁺ | Phenylpyrimidine cation |

| 84 | [C₄H₁₀N₂]⁺ | Piperazine cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Experimental Protocol for Mass Spectrometry

A detailed, step-by-step methodology for acquiring a mass spectrum of this compound is as follows:

-

Sample Preparation: Dissolve a small amount (approximately 1 mg) of the purified compound in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Inlet System: Direct infusion or via a Gas Chromatography (GC) column if the compound is sufficiently volatile and thermally stable.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-500 to ensure capture of the molecular ion and all significant fragments.

-

-

Data Acquisition:

-

Inject the sample into the mass spectrometer.

-

Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

-

Record the m/z values and relative intensities of all observed peaks.

-

-

Data Analysis:

Visualization of the MS Workflow and Fragmentation

Caption: Logical workflow for MS analysis and predicted fragmentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl and pyrimidine rings, as well as the aliphatic protons of the piperazine moiety. The choice of deuterated solvent is critical; Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent dissolving power for many heterocyclic compounds. The residual proton signal in DMSO-d₆ appears as a quintet at approximately 2.50 ppm, and a water peak is often observed around 3.33 ppm.[3][4]

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| 8.3 - 8.5 | Doublet | 1H | Pyrimidine H-6 |

| 7.9 - 8.1 | Multiplet | 2H | Phenyl H-2', H-6' |

| 7.3 - 7.5 | Multiplet | 3H | Phenyl H-3', H-4', H-5' |

| 6.7 - 6.9 | Doublet | 1H | Pyrimidine H-5 |

| 3.7 - 3.9 | Triplet | 4H | Piperazine H-2, H-6 |

| 2.8 - 3.0 | Triplet | 4H | Piperazine H-3, H-5 |

| 2.50 | Quintet | - | Residual DMSO-d₅ |

| 3.33 | Broad Singlet | - | H₂O in DMSO-d₆ |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Table 3: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| 162 - 164 | Pyrimidine C-2 |

| 160 - 162 | Pyrimidine C-4 |

| 157 - 159 | Pyrimidine C-6 |

| 137 - 139 | Phenyl C-1' |

| 129 - 131 | Phenyl C-4' |

| 128 - 129 | Phenyl C-3', C-5' |

| 126 - 128 | Phenyl C-2', C-6' |

| 105 - 107 | Pyrimidine C-5 |

| 44 - 46 | Piperazine C-2, C-6 |

| 43 - 45 | Piperazine C-3, C-5 |

| 39.52 | Septet |

Experimental Protocol for NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Gently swirl or vortex the vial to ensure complete dissolution. Sonication may be used if necessary.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup (400 MHz or higher spectrometer):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Data Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay (D1): 1-2 seconds.

-

-

¹³C NMR Data Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (D1): 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (¹H: 2.50 ppm, ¹³C: 39.52 ppm).[3]

-

Integrate the signals in the ¹H spectrum.

-

Visualization of the NMR Workflow

Caption: Step-by-step workflow for NMR analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound using Mass Spectrometry and NMR spectroscopy provides a robust and validated method for its identification and structural confirmation. The predicted data and detailed protocols within this guide offer a solid framework for researchers to confidently analyze this compound and related chemical entities. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is fundamental to the integrity of any research and development program.

References

- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives - Benchchem. (n.d.).

- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines - Benchchem. (n.d.).

- Deuterated DMSO - Wikipedia. (n.d.).

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications.

- Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry (RSC Publishing). (n.d.).

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- What cause dmso-d6 peak to appear at 3.33 on proton spectra? | ResearchGate. (2016).

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. (2024).

- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. (n.d.).

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.).

- 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) - NP-MRD. (n.d.).

- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. NIH. (n.d.).

- NMR Solvent Data Chart. (n.d.).

- Annulative Skeletal Diversification of Pyrimidines to Expanded Heteroaromatic Space | Journal of the American Chemical Society. ACS Publications. (2025).

- A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. (n.d.).

- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.).

- 1H NMR spectrum of compound 4. | Download Scientific Diagram. ResearchGate. (n.d.).

- 2-Phenylpiperazine(5271-26-1) 1H NMR spectrum. ChemicalBook. (n.d.).

- 2-(1-Piperazinyl)pyrimidine(20980-22-7) 1H NMR spectrum. ChemicalBook. (n.d.).

- Fragmentation (mass spectrometry) - Wikipedia. (n.d.).

- Synthesis and acaricidal activity of phenylpiperazine derivatives. PMC - NIH. (n.d.).

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).

- Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine - Benchchem. (n.d.).

- predicting likely fragments in a mass spectrum. YouTube. (2023).

- Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. (n.d.).

- Synthesis of 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine. Google Patents. (n.d.).

- ¹³C NMR spectra for 2-phenylpyridine 1a in PEG and the mixture of... ResearchGate. (n.d.).

- WO2014191548A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. Google Patents. (n.d.).

Sources

A Senior Application Scientist's Guide to In Silico Screening and Molecular Modeling of the 2-Phenyl-4-piperazinopyrimidine Scaffold

Authored for Drug Discovery Professionals

Abstract

The 2-phenyl-4-piperazinopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a diverse range of biological entities, including kinases and G-protein coupled receptors (GPCRs).[1][2] Its synthetic tractability and rich three-dimensional character make it an attractive starting point for novel drug discovery campaigns. This technical guide provides a comprehensive, field-proven workflow for identifying and validating potential biological targets and hit compounds for this scaffold using a synergistic combination of in silico screening and molecular modeling techniques. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a robust and self-validating discovery cascade.

Part I: Strategic Foundations for the Screening Cascade

The journey from a chemical scaffold to a validated hit begins with a sound strategy. The choice between ligand-based and structure-based approaches is the first critical decision point, dictated entirely by the available data for a given biological target.

-

Ligand-Based Drug Design (LBDD): This approach is indispensable when a set of known active ligands for a target exists, but no reliable three-dimensional structure of the target protein is available.[3][4] LBDD methods distill the common chemical features of known actives into a hypothesis, or pharmacophore, that can be used to screen for novel chemotypes.[5][6]

-

Structure-Based Drug Design (SBDD): When a high-resolution 3D structure of the target protein (from X-ray crystallography, NMR, or cryo-EM) is available, SBDD becomes the method of choice.[3] Techniques like molecular docking can predict the binding pose and affinity of a ligand within the target's active site, providing unparalleled insight into the molecular interactions driving recognition.

Our comprehensive workflow integrates both approaches, creating a powerful funnel to identify high-quality hits.

Part II: Ligand-Based Screening: Building a Pharmacophore Model

When targeting a receptor with known small-molecule modulators but no available crystal structure (a common scenario for many GPCRs), pharmacophore modeling is the primary tool for virtual screening.[4][7] The model represents the essential 3D arrangement of chemical features necessary for biological activity.

Rationale & Causality